1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
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Description
1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
1,2,4-Triazole derivatives, including those with piperazine nuclei, have shown significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, finding some with good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Abdel‐Aziz et al. (2008) developed novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
Antioxidant and Anticancer Activities
Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, finding some with antioxidant activities higher than ascorbic acid and moderate anticancer effects against certain cell lines (Tumosienė et al., 2020). Aly et al. (2020) developed benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones with broad-spectrum anticancer activity against several cancer cell lines (Aly et al., 2020).
Pharmaceutical Synthesis and Biological Activity
Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist using a 1,2,4-triazole-based compound (Guo et al., 2006). Bhosale et al. (2014) designed and synthesized 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, evaluating them for antipsychotic activity and computational studies including QSAR (Bhosale et al., 2014).
Properties
IUPAC Name |
1-[4-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-5-30-16-7-6-15(12-17(16)29-4)18(25-10-8-24(9-11-25)14(3)27)19-20(28)26-21(31-19)22-13(2)23-26/h6-7,12,18,28H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKANXOFRHVNPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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